An In-Depth Technical Guide to (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate
An In-Depth Technical Guide to (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate
CAS Number: 194032-32-1
Introduction
(S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is a chiral heterocyclic building block of significant interest to the pharmaceutical industry. Its rigid, seven-membered diazepine core, featuring a stereocenter at the 5-position and a versatile Boc-protected amine, makes it a crucial intermediate in the synthesis of complex, high-value active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its synthesis, characterization, and applications, with a focus on the underlying chemical principles and practical considerations for researchers and drug development professionals.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of (S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is essential for its effective use in synthesis and for the quality control of resulting materials.
| Property | Value | Source |
| CAS Number | 194032-32-1 | [1] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.31 g/mol | [1] |
| Appearance | Typically a liquid or low-melting solid | [2] |
| Purity | Commercially available with ≥95% purity | [2] |
| Storage | Recommended storage at 2-8°C, protected from light |
Spectroscopic Characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR spectroscopy is used to confirm the presence of the key functional groups: the tert-butyl group (a sharp singlet around 1.4 ppm), the methyl group (a doublet), and the various methylene protons of the diazepine ring (a series of complex multiplets). The integration of these signals should correspond to the number of protons in each group.
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¹³C NMR spectroscopy will show characteristic peaks for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the various carbons of the diazepine ring and the methyl group.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the compound. The protonated molecule [M+H]⁺ would be expected at an m/z of approximately 215.3.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretch of the carbamate (around 1690 cm⁻¹) and C-H stretches of the alkyl groups.
Synthesis and Mechanism: A Scalable Approach via Intramolecular Fukuyama-Mitsunobu Cyclization
A practical and scalable synthesis of (S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate has been developed, which is crucial for its application in multi-kilogram production for pharmaceutical development. The key transformation is an intramolecular Fukuyama-Mitsunobu cyclization of a nosyl-protected diamino alcohol, which is derived from the readily available and chiral starting material, (S)-2-aminopropan-1-ol.[3][4]
Synthetic Workflow:
A detailed, step-by-step methodology for the synthesis of (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate.
Causality Behind Experimental Choices:
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Choice of Starting Material: The use of enantiopure (S)-2-aminopropan-1-ol as the starting material is a critical choice that ensures the final product has the desired (S)-stereochemistry. This avoids the need for costly and often low-yielding chiral resolution steps later in the synthesis.
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Nosyl Protection: The primary amine of the starting material is protected with a 2-nitrobenzenesulfonyl (nosyl) group. The nosyl group serves two key purposes:
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It activates the N-H bond, making the nitrogen sufficiently acidic to undergo alkylation.
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It is a robust protecting group that is stable to the conditions of the subsequent reactions but can be selectively removed under mild conditions at the end of the synthesis.
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-
Alkylation: The nosylated amine is then alkylated with a suitable three-carbon electrophile to introduce the remainder of the diazepine ring backbone.
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Boc Protection: The secondary amine is protected with a tert-butyloxycarbonyl (Boc) group. This is a strategic decision to differentiate the two nitrogen atoms of the diazepine precursor, allowing for selective reactions at each position. The Boc group is also easily removed under acidic conditions if further derivatization at this position is required.
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Intramolecular Fukuyama-Mitsunobu Cyclization: This is the key ring-forming step. The Fukuyama-Mitsunobu reaction allows for the formation of a C-N bond by the intramolecular reaction of the nosyl-protected amine with the terminal alcohol.[5][6] The use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), facilitates this transformation. This reaction is known for its mild conditions and tolerance of various functional groups.
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Nosyl Deprotection: The final step is the removal of the nosyl protecting group. This is typically achieved by treatment with a thiol, such as thiophenol, and a mild base like potassium carbonate. This deprotection method is highly selective and does not affect the Boc protecting group.
Applications in Drug Discovery and Medicinal Chemistry
The chiral 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, and (S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is a key intermediate in the synthesis of several important drug candidates and approved drugs.
1. Rho-Kinase (ROCK) Inhibitors: The Case of K-115
(S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is a crucial building block in the synthesis of K-115 (Ripasudil), a potent Rho-kinase (ROCK) inhibitor.[4] ROCK inhibitors are a class of drugs that have shown therapeutic potential in a variety of diseases, including glaucoma, cardiovascular diseases, and neurological disorders.[7][8]
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Mechanism of Action of ROCK Inhibitors: Rho-kinase is a serine/threonine kinase that plays a central role in regulating the actin cytoskeleton. Inhibition of ROCK leads to the relaxation of smooth muscle cells, which can be beneficial in conditions such as hypertension and glaucoma.[9] In the case of glaucoma, ROCK inhibitors are thought to lower intraocular pressure by increasing the outflow of aqueous humor.[8]
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Role of the Chiral Diazepine Moiety: The (S)-methyl-1,4-diazepane moiety in K-115 is critical for its high affinity and selectivity for ROCK. The specific stereochemistry and conformation of the diazepine ring allow for optimal interactions with the active site of the enzyme.
Signaling Pathway of ROCK Inhibition:
Simplified signaling pathway of Rho-kinase (ROCK) and its inhibition by K-115.
2. Orexin Receptor Antagonists: The Synthesis of Suvorexant
(S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is a precursor to the (R)-enantiomer of 7-methyl-1,4-diazepane, a key intermediate in the synthesis of Suvorexant.[2][10] Suvorexant is a dual orexin receptor antagonist used for the treatment of insomnia.
-
Mechanism of Action of Orexin Receptor Antagonists: Orexin A and orexin B are neuropeptides that play a crucial role in promoting wakefulness. By blocking the binding of orexins to their receptors (OX1R and OX2R), orexin receptor antagonists suppress the wake drive, leading to an induction and maintenance of sleep.[11]
-
Importance of the 7-methyl-1,4-diazepane Moiety: The 7-methyl-1,4-diazepane ring is a central component of Suvorexant and other orexin receptor antagonists.[12] The methyl group at the stereocenter influences the compound's pharmacokinetic properties, and the diazepine ring itself provides a rigid scaffold that correctly positions the other pharmacophoric groups for optimal interaction with the orexin receptors.[13][14] Structure-activity relationship (SAR) studies have shown that modifications to this ring can significantly impact the potency and selectivity of the antagonist.
Conclusion
(S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is a valuable and versatile chiral building block with significant applications in the synthesis of complex pharmaceutical agents. Its efficient and scalable synthesis, centered around the strategic use of the intramolecular Fukuyama-Mitsunobu reaction, makes it an attractive intermediate for industrial-scale drug development. The critical role of its chiral diazepine core in the biological activity of drugs like the ROCK inhibitor K-115 and the orexin receptor antagonist Suvorexant underscores its importance in modern medicinal chemistry. This guide has provided a detailed overview of its synthesis, characterization, and applications, offering a foundation for researchers and scientists working in the field of drug discovery and development.
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